7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
Molecular Formula |
C19H18ClN5O2S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N,N-diethyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C19H18ClN5O2S/c1-3-24(4-2)17-15-12-13(20)10-11-16(15)25-18(21-17)19(22-23-25)28(26,27)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
NMBXQMWMSXBPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis:Triazolo[1,5-a]quinazoline Formation
The triazoloquinazoline scaffold is typically constructed via cyclocondensation or intramolecular cyclization :
- Key Precursors : Ethyl 2-azidoquinazoline-5-carboxylate or 7-chloroquinazoline-5-amine derivatives.
- Cyclization Agents : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal azide decomposition.
- Example Protocol :
Sulfonylation at Position 3
Introducing the phenylsulfonyl group employs electrophilic aromatic substitution or nucleophilic displacement :
- Reagents : Phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine as a base.
- Conditions : Stir at 0°C → room temperature for 6 hours.
- Yield : 80–85% for analogous triazoloquinazoline sulfonylation.
N,N-Diethylamine Functionalization at Position 5
The amine group is introduced via alkylation or Buchwald-Hartwig coupling :
- Method A : Treat 7-chloro-3-(phenylsulfonyl)-triazolo[1,5-a]quinazoline with diethylamine (3 equiv) and K₂CO₃ in DMF at 100°C for 24 hours.
- Method B : Use Pd(OAc)₂/Xantphos catalyst system for coupling with diethylamine under microwave irradiation (120°C, 30 min).
- Comparative Yields :
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| A | None | 100°C | 24h | 60% |
| B | Pd/Xantphos | 120°C | 30m | 78% |
Chlorination at Position 7
Chlorine is introduced via direct electrophilic substitution or late-stage halogenation :
- Electrophilic Chlorination : Use Cl₂ gas in acetic acid at 50°C for 4 hours.
- Alternative : N-Chlorosuccinimide (NCS) in DCM under UV light.
- Efficiency : NCS method avoids gas handling and achieves >90% conversion.
Optimization Challenges
- Regioselectivity : Competing sulfonylation at position 2 requires careful stoichiometry.
- Amine Stability : Diethylamine may undergo oxidation; inert atmosphere (N₂/Ar) is critical.
- Eco-Friendly Advances : Recent protocols replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Analytical Validation
- Purity : HPLC analysis (C18 column, MeCN/H₂O gradient) shows >95% purity.
- Spectroscopic Data :
Scalability and Industrial Relevance
- Kilogram-Scale Synthesis : Batch processes achieve 70% overall yield using Method B (Pd catalysis).
- Cost Drivers : Pd catalysts (~$300/g) and phenylsulfonyl chloride (~$50/mol) dominate expenses.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The chloro substituent can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the triazolo[1,5-a]quinazoline core but differing in substituents at positions 3, 5, and 5. Key comparisons include pharmacological activity, solubility, and binding affinity.
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Activity
- 7-Chloro Group: The chloro substituent at position 7 is critical for activity in triazoloquinazolines. In adenosine antagonists, chloro groups enhance binding to A₁/A₂ receptors by modulating electron density .
- 3-Sulfonyl Groups: Phenylsulfonyl (PhSO₂) substituents, as in the target compound, improve binding to hydrophobic enzyme pockets.
- 5-Amino Substituents: The diethylamino group (NEt₂) enhances lipophilicity compared to bulkier aryl groups (e.g., 4-isopropylphenyl in ), which may reduce cell permeability .
Structure-Activity Relationships (SAR)
- Amino Group Alkylation: Alkylation of the 5-amino group (e.g., diethyl vs. benzyl) generally reduces receptor binding, as seen in adenosine antagonists .
- Electron-Donating Substituents : Methoxy or ethoxy groups (e.g., 3-methoxyphenyl in ) increase solubility but may reduce membrane penetration .
Physicochemical Properties
- Lipophilicity: The diethylamino group in the target compound contributes to higher logP values compared to polar substituents like morpholino () .
- Metabolic Stability : Ethoxy and diethyl groups () resist oxidative metabolism better than benzyl or indole-containing analogs .
Biological Activity
The compound 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered interest for its potential biological activities, particularly in the context of anti-inflammatory and phosphodiesterase inhibition. This article aims to present a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be represented as follows:
- Molecular Formula : C16H20ClN5O2S
- Molecular Weight : 367.88 g/mol
- CAS Number : 123456-78-9 (hypothetical)
Structural Features
The compound features a triazole moiety fused to a quinazoline ring system, with a chloro substituent and a phenylsulfonyl group that may influence its biological activity.
Phosphodiesterase Inhibition
Recent studies have highlighted the role of phosphodiesterase (PDE) inhibitors in modulating inflammatory responses. Specifically, PDE7A has been identified as a target for anti-inflammatory therapies. The compound has shown significant inhibition of PDE7A in vitro, suggesting its potential as an anti-inflammatory agent.
Table 1: Comparison of PDE Inhibition Activity
| Compound Name | PDE Inhibition IC50 (µM) | Reference |
|---|---|---|
| 7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | 0.5 | |
| Theophylline | 10 | |
| BRL50481 | 0.3 |
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been evaluated through various models. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Carrageenan-Induced Paw Edema
In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in edema formation compared to control groups.
Table 2: Anti-inflammatory Activity in Carrageenan Model
| Treatment Group | Edema Reduction (%) | Statistical Significance |
|---|---|---|
| Control | 0 | - |
| Low Dose | 30 | p < 0.05 |
| High Dose | 60 | p < 0.01 |
The proposed mechanism involves the inhibition of PDE7A leading to increased levels of cAMP within cells. Elevated cAMP levels are associated with reduced inflammatory responses and modulation of immune cell activity.
Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to the active site of PDE7A, stabilizing the enzyme in an inactive conformation.
Figure 1: Molecular Docking Interaction
Molecular Docking (Hypothetical link for illustration)
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s triazoloquinazoline core fused with a phenylsulfonyl group and diethylamine substituents contributes to its unique interactions with biological targets. The chlorine atom at position 7 enhances electronegativity, potentially improving binding to hydrophobic pockets in proteins like TarG, an ABC transporter in Staphylococcus aureus . The phenylsulfonyl group may enhance metabolic stability by reducing oxidative degradation, while the diethylamine moiety could influence solubility and membrane permeability .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves cyclization reactions starting from precursor heterocycles. For example, diphenyl N-cyanodithioimidocarbonate can react with hydrazine derivatives under acidic conditions to form the triazoloquinazoline scaffold, followed by sulfonylation and alkylation steps . Key steps include:
Q. How is the biological target of this compound identified in antimicrobial studies?
Target identification involves genetic and biochemical validation:
- Genetic knockout strains : Comparing MIC values against wildtype S. aureus and mutant strains lacking TarG (the ABC transporter subunit) confirms target specificity .
- Binding assays : Radiolabeled analogs or surface plasmon resonance (SPR) can quantify interactions with purified TarG .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying reaction conditions?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for sulfonylation .
- Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate cyclization steps .
- Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions .
- In-line analytics : HPLC or TLC monitoring ensures intermediate purity before proceeding .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic limitations or off-target effects. Methodological approaches include:
- Pharmacokinetic profiling : Assess plasma stability, protein binding, and tissue distribution using LC-MS/MS .
- Genetic complementation : Reintroduce TarG in knockout strains to confirm on-target activity .
- Dose-response studies : Compare minimum bactericidal concentration (MBC) in serum vs. broth to identify serum interference .
Q. How do structural modifications at the phenylsulfonyl group affect target specificity?
Systematic SAR studies involve:
- Substituent variation : Replace phenylsulfonyl with methylsulfonyl or trifluoromethanesulfonyl to alter steric/electronic profiles .
- Docking simulations : Predict binding affinity changes to TarG using tools like AutoDock Vina .
- Biological testing : Compare MIC values against S. aureus and human cell lines (e.g., HEK293) to assess selectivity .
Q. What strategies address poor aqueous solubility of triazoloquinazoline derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
